molecular formula C12H12O6 B11992086 (2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid

(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid

Cat. No.: B11992086
M. Wt: 252.22 g/mol
InChI Key: RHRIRYSPYQSUMQ-HWKANZROSA-N
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Description

3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of carboxymethoxy and methoxy groups attached to a phenyl ring, which is further connected to an acrylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid followed by a series of reactions to introduce the acrylic acid group. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl compounds.

Scientific Research Applications

3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID include:

Uniqueness

The presence of both carboxymethoxy and methoxy groups also contributes to its distinct chemical properties and versatility in various reactions .

Properties

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

(E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C12H12O6/c1-17-10-6-8(3-5-11(13)14)2-4-9(10)18-7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16)/b5-3+

InChI Key

RHRIRYSPYQSUMQ-HWKANZROSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OCC(=O)O

Origin of Product

United States

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